molecular formula C12H12ClNO2S B1517000 4-(Chloromethyl)-2-(4-methoxyphenoxymethyl)-1,3-thiazole CAS No. 1082871-27-9

4-(Chloromethyl)-2-(4-methoxyphenoxymethyl)-1,3-thiazole

Cat. No. B1517000
CAS RN: 1082871-27-9
M. Wt: 269.75 g/mol
InChI Key: HUBOMJBOQLQYCF-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(4-methoxyphenoxymethyl)-1,3-thiazole (CMMPT) is a chemical compound that has been studied for its potential applications in scientific research. CMMPT has been found to have a wide range of biochemical and physiological effects, and has been used in lab experiments to study a variety of biological processes.

Scientific Research Applications

Molecular Structure and Spectroscopy

A study by Viji et al. (2020) employed Density Functional Theory (DFT) calculations to investigate the molecular structure and spectroscopic data of a closely related thiazole derivative. This research highlights the importance of such compounds in understanding intramolecular charge transfer mechanisms, which are crucial for designing efficient molecular sensors and switches (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Antimicrobial Applications

Another significant area of application is the development of antimicrobial agents. Sah et al. (2014) synthesized formazans from a Mannich base derived from a thiadiazole, which showed moderate antimicrobial activity against various bacterial and fungal strains. This suggests the potential of thiazole derivatives in creating new antimicrobial compounds (Sah, Bidawat, Seth, & Gharu, 2014).

Material Science and Photophysics

In the field of materials science, Zhang et al. (2016) designed thiazolo[5,4-d]thiazole-based compounds for white organic light-emitting diodes (WOLEDs). These compounds exhibit reversible excited-state intramolecular proton transfer (ESIPT), which can be tuned to achieve white-light luminescence. This work demonstrates the application of thiazole derivatives in developing advanced photonic materials (Zhang, Chen, Hung, Tang, Hsu, Chen, Meng, & Chou, 2016).

Corrosion Inhibition

Thiazole derivatives are also explored for their potential in corrosion inhibition. Chaitra et al. (2016) studied the mild steel anti-corrosion potential of thiazole hydrazones, revealing that these compounds act as effective inhibitors in acidic conditions. This highlights their potential in protecting industrial materials against corrosion (Chaitra, Mohana, Gurudatt, & Tandon, 2016).

Antifungal Effect

The antifungal activity of certain thiazole derivatives has been demonstrated by Jafar et al. (2017), who synthesized compounds showing significant inhibition against Aspergillus terreus and Aspergillus niger. This research opens avenues for developing new antifungal agents based on thiazole chemistry (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).

properties

IUPAC Name

4-(chloromethyl)-2-[(4-methoxyphenoxy)methyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2S/c1-15-10-2-4-11(5-3-10)16-7-12-14-9(6-13)8-17-12/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBOMJBOQLQYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC(=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-(4-methoxyphenoxymethyl)-1,3-thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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